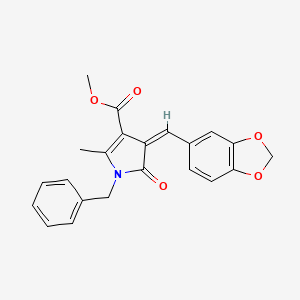![molecular formula C15H12BrClO3 B4934120 3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4934120.png)
3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. This compound is commonly referred to as BCEE and is a derivative of benzaldehyde. BCEE is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. In
Mécanisme D'action
The mechanism of action of BCEE is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell proliferation. BCEE has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for cell division. BCEE has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BCEE has been shown to have several biochemical and physiological effects. BCEE has been shown to inhibit the growth of cancer cells in vitro and in vivo. BCEE has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. BCEE has also been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BCEE in lab experiments is its relatively low toxicity. BCEE has been shown to be non-toxic to normal cells and has a low risk of side effects. Another advantage of using BCEE is its stability, which makes it suitable for long-term storage. One limitation of using BCEE in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of BCEE. One area of research is the development of BCEE as a chemotherapeutic agent. Further studies are needed to determine the optimal dosage and administration of BCEE for the treatment of cancer. Another area of research is the development of BCEE as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of BCEE in inhibiting inflammation. Additionally, further studies are needed to explore the potential of BCEE as an antimicrobial agent.
Méthodes De Synthèse
The synthesis method of BCEE involves the reaction of 4-chlorophenol and 3-bromo-4-hydroxybenzaldehyde in the presence of potassium carbonate and 2-bromoethanol. The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions. The product obtained is then purified by recrystallization using a solvent such as ethanol.
Applications De Recherche Scientifique
BCEE has several potential applications in scientific research. One of the primary applications of BCEE is in the field of medicinal chemistry. BCEE has been shown to exhibit anti-tumor activity and has potential as a chemotherapeutic agent. BCEE has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
Propriétés
IUPAC Name |
3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c16-14-9-11(10-18)1-6-15(14)20-8-7-19-13-4-2-12(17)3-5-13/h1-6,9-10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVBJJJHJNKDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOC2=C(C=C(C=C2)C=O)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(methylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B4934044.png)
![1-methyl-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4934051.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4934055.png)
![N-[2-(3-methylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4934072.png)


![(1S*,5R*)-6-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4934083.png)
![6-amino-4-(5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4934089.png)

![3-(2-{[2-(2-fluorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4934099.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B4934111.png)
![4-chloro-N-[(2-chloro-5-nitrobenzoyl)oxy]benzamide](/img/structure/B4934126.png)

![6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)